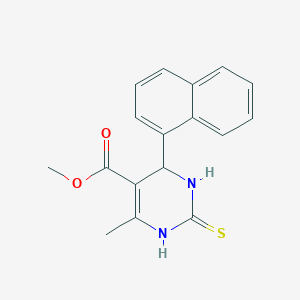

Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

Description

Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate is a heterocyclic compound featuring a diazine backbone (a six-membered ring with two nitrogen atoms) substituted with a methyl group at position 6, a naphthyl group at position 2, and a thioxo (sulfur-containing) group at position 2. The methyl ester at the carboxylate position enhances solubility in organic solvents. This compound is structurally related to pyrimidine derivatives but differs in the arrangement of substituents and the presence of sulfur, which influences its electronic properties and reactivity.

Properties

IUPAC Name |

methyl 6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-10-14(16(20)21-2)15(19-17(22)18-10)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,15H,1-2H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHLVYJSORYQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801126443 | |

| Record name | Methyl 1,2,3,4-tetrahydro-6-methyl-4-(1-naphthalenyl)-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314051-89-3 | |

| Record name | Methyl 1,2,3,4-tetrahydro-6-methyl-4-(1-naphthalenyl)-2-thioxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314051-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetrahydro-6-methyl-4-(1-naphthalenyl)-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-methyl-2-naphthylamine with carbon disulfide and methyl chloroformate under basic conditions to form the thioxo-diazine ring structure. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The diazine ring can be reduced to form corresponding amines.

Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the naphthyl group.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate has been investigated for its pharmacological properties. The compound's thioxo group is known to enhance biological activity by facilitating interactions with biological targets.

Case Studies:

- Antimicrobial Activity : Research indicates that derivatives of thioxo compounds exhibit significant antimicrobial properties. Methyl 6-methyl-2-naphthyl-4-thioxo derivatives have shown effectiveness against various bacterial strains, suggesting potential use as a lead compound in antibiotic development .

- Anticancer Properties : Studies have demonstrated the cytotoxic effects of similar diazinecarboxylate compounds on cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, making it a candidate for further anticancer drug development .

Agricultural Applications

The compound's properties may extend to agricultural science, particularly as a potential pesticide or herbicide. Its structural features can be modified to enhance efficacy against specific pests or diseases.

Research Insights:

- Pesticidal Activity : Preliminary studies suggest that methyl 6-methyl-2-naphthyl-4-thioxo derivatives can inhibit the growth of certain plant pathogens. This opens avenues for developing environmentally friendly agricultural chemicals that target specific pests without harming beneficial organisms .

Material Science

In material science, the compound can be utilized in synthesizing polymers or as an additive to improve material properties.

Applications:

- Polymer Synthesis : The thioxo group can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research is ongoing to explore its role as a functional monomer in copolymerization processes .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules.

Synthetic Pathways:

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The naphthyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Substituent Effects

Methyl 2-(4-chlorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate (CAS 134141-11-0) :

This analog replaces the naphthyl group with a 4-chlorophenyl substituent. The chlorine atom introduces electron-withdrawing effects, reducing electron density on the aromatic ring compared to the electron-rich naphthyl group. The molecular formula is C₁₃H₁₃ClN₂O₂S (MW 296.77), whereas the naphthyl variant likely has a higher molecular weight (estimated ~328–338 g/mol) due to the additional aromatic carbons. Industrial-grade purity (99%) and bulk packaging (25 kg/drum) suggest its use in large-scale synthesis .Triazole Derivatives (e.g., 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles) :

These compounds feature a triazole core with methoxy and phenyl substituents. While structurally distinct from diazines, the thiol/thioxo groups in both classes enable similar reactivity, such as nucleophilic substitution or metal coordination. The trimethoxyphenyl group in triazoles enhances lipophilicity, analogous to the naphthyl group in the target compound .

Core Heterocycle Differences

- Pyrimidinone and Pyrazol-3-one Derivatives (e.g., compounds 4i, 4j): These derivatives incorporate coumarin and tetrazole moieties, which introduce additional hydrogen-bonding and π-stacking capabilities. The diazinecarboxylate core in the target compound lacks the fused coumarin system but retains the thioxo group, which may influence tautomerism or redox behavior .

Physicochemical and Functional Properties

Biological Activity

Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate (CAS No. 219815-16-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 312.39 g/mol. The compound features a thioxo group that is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes are not extensively documented in the literature available, similar compounds have been synthesized using methods involving condensation reactions with thiourea derivatives and naphthalene-based substrates.

Antioxidant Activity

Research has indicated that compounds related to this compound exhibit significant antioxidant properties. For instance, studies on Biginelli-type pyrimidines have shown their ability to scavenge free radicals effectively . The thioxo moiety is believed to contribute to this activity by stabilizing radical intermediates.

Antimicrobial Properties

Preliminary studies suggest that methyl 6-methyl-2-naphthyl-4-thioxo compounds may possess antimicrobial properties. While specific data on this compound is limited, related thioxo compounds have demonstrated activity against various bacterial strains. Further investigation is warranted to evaluate the spectrum of antimicrobial activity and the mechanisms involved.

Cytotoxicity and Cancer Research

The cytotoxic potential of methyl 6-methyl-2-naphthyl-4-thioxo derivatives has been explored in several studies. Some analogs have shown promising results in inhibiting cancer cell proliferation in vitro. For example, compounds with similar structures have been tested against human cancer cell lines with varying degrees of success . The exact pathways through which these compounds exert their effects are still under investigation.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 6-methyl-2-naphthyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer :

- Heterocyclic Core Formation : Start with a diazine precursor and introduce the thioxo group via sulfurization reagents (e.g., Lawesson’s reagent).

- Naphthyl Substitution : Use Suzuki-Miyaura coupling for aryl group introduction, ensuring palladium catalysts (e.g., Pd(PPh₃)₄) and base optimization (e.g., Na₂CO₃) for cross-coupling efficiency .

- Esterification : Methyl ester formation can be achieved via refluxing with methanol and a catalytic acid (e.g., H₂SO₄) .

- Catalyst Optimization : InCl₃ has been shown to enhance alkylation yields in analogous triazole syntheses; test its efficacy here .

- Key Parameters : Monitor reaction progress via TLC, and purify via recrystallization (methanol/water, 3:1 v/v) .

Q. Which spectroscopic techniques are critical for characterizing the thioxo group and naphthyl substituent in this compound?

- Methodological Answer :

- FT-IR : Confirm the C=S stretch (1050–1250 cm⁻¹) and ester C=O (1700–1750 cm⁻¹).

- ¹H/¹³C NMR : Identify naphthyl protons (aromatic δ 7.2–8.5 ppm) and methyl ester groups (δ 3.7–3.9 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the diazine-thioxo core.

- X-ray Crystallography : Resolve structural ambiguities, particularly steric effects from the 6-methyl and 2-naphthyl groups .

Q. What in vitro assays are suitable for initial evaluation of this compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinase targets (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Dose-Response Curves : Employ 3–5 logarithmic concentrations (1 nM–100 µM) to establish potency trends.

Advanced Research Questions

Q. How can molecular docking studies guide the rational design of derivatives with enhanced EGFR inhibition?

- Methodological Answer :

- Software Tools : Use FlexX or AutoDock Vina for docking simulations, focusing on the ATP-binding pocket of EGFR (PDB: 1M17) .

- Key Interactions : Optimize hydrogen bonding with Met793 and hydrophobic contacts with Leu718/Val725.

- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values of analogs (e.g., compound 8g in ).

Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability (e.g., Cₘₐₓ, AUC) via LC-MS/MS in rodent plasma.

- Metabolite Identification : Use hepatic microsomes to detect oxidative or hydrolytic degradation (e.g., ester cleavage).

- Formulation Adjustments : Test solubility enhancers (e.g., PEG 400) or prodrug strategies to improve delivery .

Q. What strategies mitigate synthetic challenges in scaling up this compound while maintaining purity?

- Methodological Answer :

- Process Chemistry : Replace hazardous reagents (e.g., Lawesson’s reagent) with safer alternatives (e.g., elemental sulfur with morpholine).

- Purification : Implement column chromatography (silica gel, hexane/EtOAc gradient) for gram-scale batches.

- Quality Control : Use HPLC-DAD (≥95% purity threshold) and track residual solvents via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.